molecular formula C42H31N3 B8585599 3,6-bis(N,N-diphenylamino)-9-phenylcarbazole CAS No. 444023-62-5

3,6-bis(N,N-diphenylamino)-9-phenylcarbazole

Cat. No. B8585599
CAS RN: 444023-62-5
M. Wt: 577.7 g/mol
InChI Key: PJLYJWBAONHQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis(N,N-diphenylamino)-9-phenylcarbazole is a useful research compound. Its molecular formula is C42H31N3 and its molecular weight is 577.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-bis(N,N-diphenylamino)-9-phenylcarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-bis(N,N-diphenylamino)-9-phenylcarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

444023-62-5

Molecular Formula

C42H31N3

Molecular Weight

577.7 g/mol

IUPAC Name

3-N,3-N,6-N,6-N,9-pentakis-phenylcarbazole-3,6-diamine

InChI

InChI=1S/C42H31N3/c1-6-16-32(17-7-1)43(33-18-8-2-9-19-33)37-26-28-41-39(30-37)40-31-38(27-29-42(40)45(41)36-24-14-5-15-25-36)44(34-20-10-3-11-21-34)35-22-12-4-13-23-35/h1-31H

InChI Key

PJLYJWBAONHQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the present embodiment, raw materials, 12.03 g (30 mmol) of N-phenyl-3,6-dibromocarbazole and 12.18 g (72 mmol) of diphenylamine are used to obtain 3,6-bis(N,N-diphenylamino)-9-phenylcarbazole (hereinafter, referred to as PhCzP2), that is the carbazole derivative represented by the above structural formula (76), in the same way as in Embodiment 2 described above. The obtained PhCzP2 is purified by sublimation at a higher temperature of 270° C. and a lower temperature of 175° C. The yield after the sublimation purification is approximately 50%. FIG. 21 shows a 1H NMR spectrum of the obtained PhCzP2, FIG. 22 shows a 13C NMR spectrum of the obtained PhCzP2, and FIG. 23 shows an enlarged view of a region (A) surrounded by a dashed line in FIG. 22. In FIGS. 21 to 23, a longitudinal axis indicates relative intensity of signals, and a lateral axis indicates the dimensionless value δ which is the difference of resonant frequency between a sample and an authentic sample divided by frequency of an oscillator. Data of 1H NMR and 13C NMR of the obtained PhCzP2 is as follows:
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
12.18 g
Type
reactant
Reaction Step Two

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